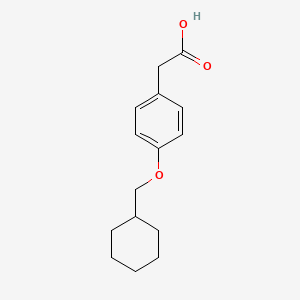
4-(Cyclohexylmethoxy)-benzeneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexylmethoxy)-benzeneacetic acid is an organic compound that features a cyclohexylmethoxy group attached to a benzene ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-benzeneacetic acid typically involves the following steps:
Formation of Cyclohexylmethanol: Cyclohexylmethanol can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Etherification: The cyclohexylmethanol is then reacted with 4-hydroxybenzeneacetic acid in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Acidification: The final step involves acidification to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions
4-(Cyclohexylmethoxy)-benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of cyclohexylmethoxybenzoic acid.
Reduction: Formation of 4-(Cyclohexylmethoxy)-benzeneethanol.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
科学研究应用
4-(Cyclohexylmethoxy)-benzeneacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Cyclohexylmethoxy)-benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
4-(Cyclohexylmethoxy)-benzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
4-(Cyclohexylmethoxy)-benzeneethanol: Similar structure but with an alcohol group instead of an acetic acid moiety.
Uniqueness
4-(Cyclohexylmethoxy)-benzeneacetic acid is unique due to the presence of both the cyclohexylmethoxy group and the acetic acid moiety, which confer distinct chemical and biological properties compared to its analogs.
生物活性
4-(Cyclohexylmethoxy)-benzeneacetic acid, also known by its IUPAC name 2-(4-(cyclohexylmethoxy)phenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on its anti-inflammatory and analgesic properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H22O3 and a molecular weight of 248.32 g/mol. Its structure features a cyclohexylmethoxy group attached to a benzeneacetic acid moiety, which may enhance its lipophilicity and bioavailability, making it suitable for various pharmacological applications.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This interaction could inhibit the production of prostaglandins, thereby reducing inflammation and pain.
A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | CAS Number | Unique Feature | Primary Application |
|---|---|---|---|
| This compound | 75221-40-8 | Cyclohexylmethoxy substituent | Anti-inflammatory research |
| Benzeneacetic Acid | 104-01-8 | No substituent | Analgesic properties |
| 4-Methoxybenzoic Acid | 100-09-4 | Methoxy group | Polymer synthesis |
| Cyclopentylphenylacetic Acid | 75221-40-8 | Cyclopentyl substituent | Anti-inflammatory effects |
This table illustrates how the specific substituents in this compound may influence its biological activity compared to other compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyclohexylmethoxy group enhances membrane permeability, facilitating better interaction with biological targets. Studies suggest that compounds with similar structures often modulate inflammatory pathways by inhibiting key enzymes involved in these processes.
Case Studies
Case Study 1: In Vivo Anti-inflammatory Activity
In a study involving animal models of inflammation, administration of this compound resulted in a notable reduction in edema and pain response compared to control groups. The compound was administered at varying doses, revealing a dose-dependent effect on inflammation markers such as cytokines and prostaglandins.
Case Study 2: Analgesic Efficacy
Another study evaluated the analgesic properties of the compound using standard pain models (e.g., formalin test). Results indicated a significant decrease in pain scores among treated subjects, supporting its potential as an effective analgesic agent.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. The general synthetic pathway includes:
- Formation of the cyclohexylmethoxy group through alkylation reactions.
- Coupling with benzeneacetic acid , leading to the final product.
These methods are crucial for producing the compound for research purposes while maintaining its biological activity.
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
2-[4-(cyclohexylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,16,17) |
InChI 键 |
GDYHGKKOVBCIBK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















